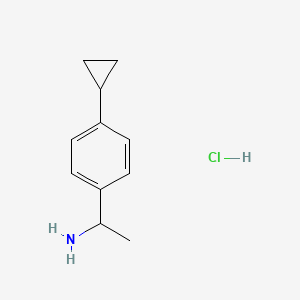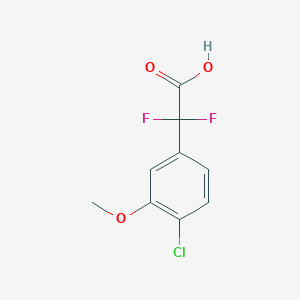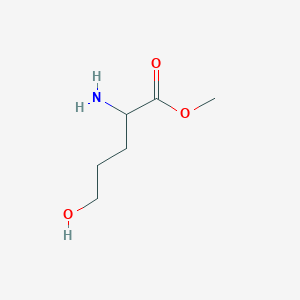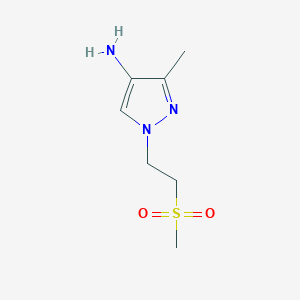
(3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a chiral amino acid derivative that features a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom in the pyridine ring makes it a versatile intermediate for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, where a bromopyridine derivative is coupled with an appropriate boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, alternative catalysts and greener solvents may be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki reaction to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyridine derivatives, while oxidation can produce nitropyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid is used as a building block for the synthesis of more complex molecules. Its bromopyridine moiety allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the amino acid framework suggests it could interact with biological targets, making it a candidate for drug development. Studies have explored its role in enzyme inhibition and receptor binding .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism by which (3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the active site, while the amino acid framework can form hydrogen bonds with surrounding residues .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but with a bromophenyl group instead of a bromopyridine.
3-Amino-3-(3-chloropyridin-4-YL)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-Amino-3-(3-fluoropyridin-4-YL)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid lies in its bromopyridine moiety, which offers distinct reactivity compared to other halogenated derivatives. The bromine atom provides a good leaving group for substitution reactions, and the pyridine ring can participate in various aromatic interactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3-bromopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
Clave InChI |
MTYLDWGXCSEZOD-SSDOTTSWSA-N |
SMILES isomérico |
C1=CN=CC(=C1[C@@H](CC(=O)O)N)Br |
SMILES canónico |
C1=CN=CC(=C1C(CC(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)

![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)


amine](/img/structure/B15275334.png)

![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
